

The Synergistic Pharmacokinetics of Enalapril and Hydrochlorothiazide: An In-depth Technical Guide

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This technical guide provides a comprehensive overview of the pharmacokinetics of the combination of enalapril, an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide, a thiazide diuretic. This combination therapy is widely utilized in the management of hypertension, leveraging the complementary mechanisms of action of the two drugs to achieve enhanced blood pressure control. This document details the absorption, distribution, metabolism, and excretion of both active substances when administered concomitantly, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Executive Summary

Enalapril is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat, a potent ACE inhibitor. Hydrochlorothiazide is a diuretic that acts on the distal convoluted tubules of the kidneys to increase sodium and water excretion. The co-administration of enalapril and hydrochlorothiazide has been shown to have little to no significant impact on the bioavailability of either drug. The combination tablet is generally bioequivalent to the simultaneous administration of the individual tablets.^{[1][2]} While some studies have reported a slight, statistically insignificant reduction in the peak concentration (C_{max}) and area under the curve (AUC) of enalaprilat when administered with hydrochlorothiazide, this is not considered

clinically significant.[3][4] The pharmacokinetic profiles of both drugs are well-established, with renal function being a key determinant of enalaprilat elimination.

Pharmacokinetic Profiles

The pharmacokinetic parameters of enalapril, its active metabolite enalaprilat, and hydrochlorothiazide are summarized below. The data presented is a synthesis of findings from various bioequivalence and pharmacokinetic studies.

Enalapril and Enalaprilat

Enalapril is readily absorbed after oral administration and is rapidly converted to enalaprilat. Peak serum concentrations of enalapril are typically observed within one hour, while peak concentrations of enalaprilat are reached in approximately three to four hours.[5]

Hydrochlorothiazide

Hydrochlorothiazide is also well-absorbed orally, with a half-life that can range from 5.6 to 14.8 hours. It is not significantly metabolized and is primarily excreted unchanged in the urine.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for enalapril, enalaprilat, and hydrochlorothiazide when administered as a combination therapy.

Table 1: Pharmacokinetic Parameters of Enalapril and Enalaprilat (Combination Therapy)

Parameter	Enalapril	Enalaprilat
Tmax (h)	~1.0	~3.0 - 4.0
Cmax (ng/mL)	Varies with dose	Varies with dose
AUC (ng·h/mL)	Varies with dose	Varies with dose
Half-life (t _{1/2})	~1.3 hours	~11 hours (effective)

Table 2: Pharmacokinetic Parameters of Hydrochlorothiazide (Combination Therapy)

Parameter	Hydrochlorothiazide
Tmax (h)	~2.0
Cmax (ng/mL)	Varies with dose
AUC (ng·h/mL)	Varies with dose
Half-life (t _{1/2})	~6 - 15 hours

Pharmacokinetic Interactions

Clinical studies have consistently demonstrated a lack of significant pharmacokinetic interaction between enalapril and hydrochlorothiazide.[1][2] The co-administration does not substantially alter the absorption or overall exposure of either drug. However, one study in elderly hypertensive patients did observe a significant reduction in the renal clearance and a corresponding increase in the AUC of enalaprilat when administered with hydrochlorothiazide, suggesting a potential for higher concentrations of the active drug in this population.[6] This effect might be attributable to an initial reduction in the glomerular filtration rate (GFR) induced by hydrochlorothiazide or interference with the tubular secretion of enalaprilat.[6] Conversely, another study in hypertensive patients with varying degrees of renal function found that hydrochlorothiazide had no significant effect on the pharmacokinetics of enalaprilat.[7]

Experimental Protocols

The quantification of enalapril, enalaprilat, and hydrochlorothiazide in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Bioanalytical Method: LC-MS/MS for Simultaneous Quantification

This section details a representative LC-MS/MS method for the simultaneous determination of enalapril, enalaprilat, and hydrochlorothiazide in human plasma.

4.1.1 Sample Preparation

- To 500 μ L of human plasma, add an internal standard solution (e.g., a deuterated analog of one of the analytes).
- Perform protein precipitation by adding 1 mL of acetonitrile.
- Vortex the mixture for 30 seconds.
- Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μ L of the mobile phase.
- Inject an aliquot into the LC-MS/MS system.

4.1.2 Chromatographic Conditions

- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 μ m).
- Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 μ L.

4.1.3 Mass Spectrometric Conditions

- Ionization: Electrospray ionization (ESI) in positive ion mode.
- Detection: Multiple reaction monitoring (MRM).
- MRM Transitions:
 - Enalapril: m/z 377.2 \rightarrow 234.2

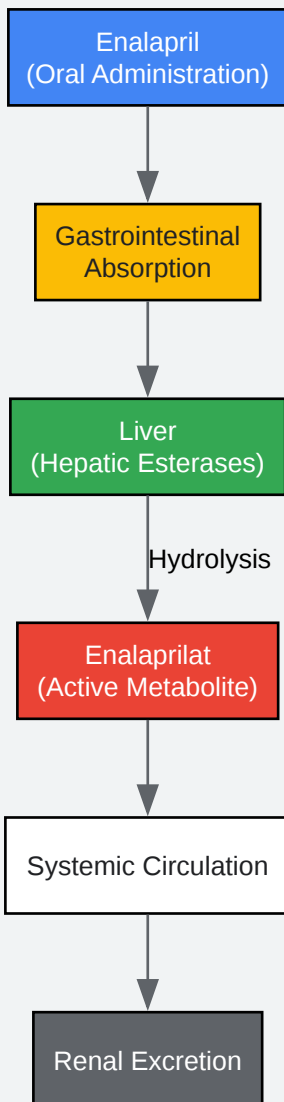
- Enalaprilat: m/z 349.2 \rightarrow 206.2
- Hydrochlorothiazide: m/z 298.0 \rightarrow 207.0

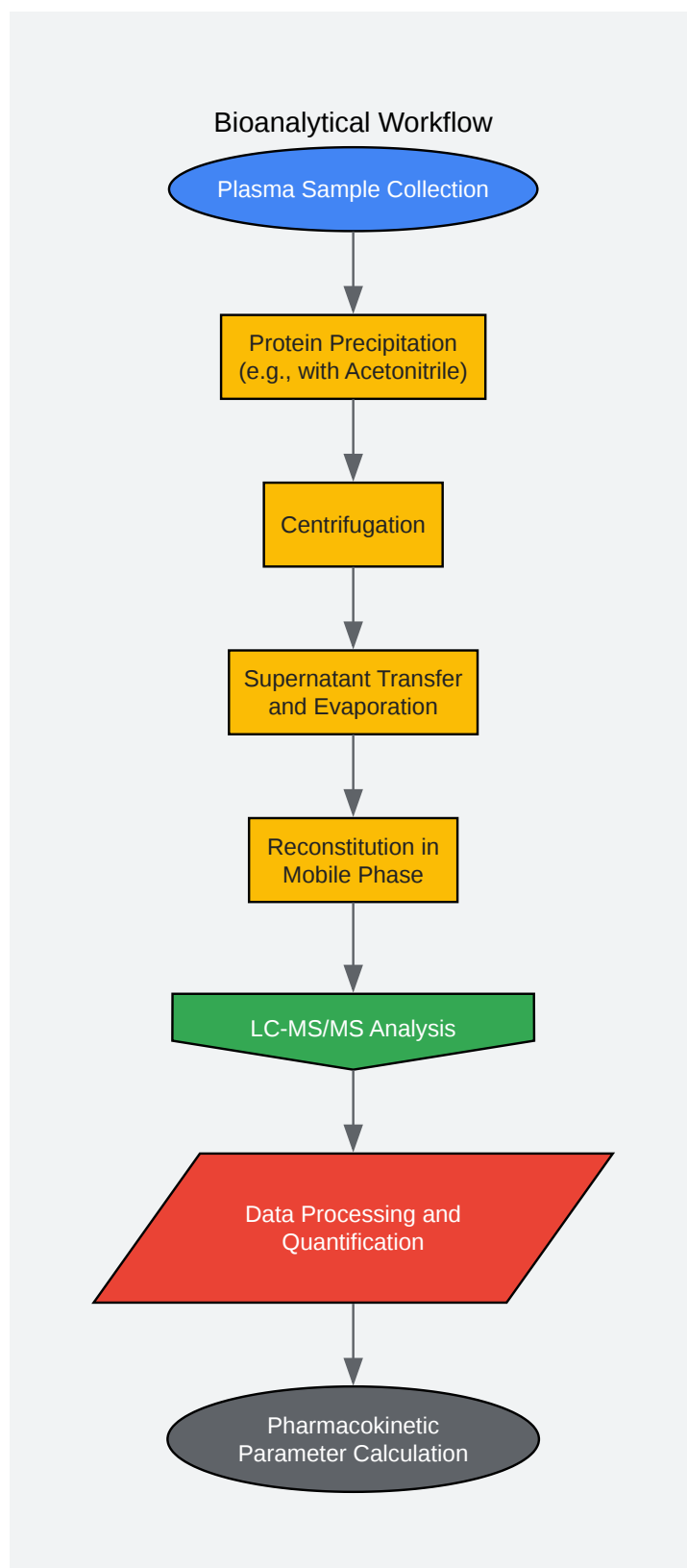
Visualizations

Pharmacokinetic Pathway of Enalapril

The following diagram illustrates the conversion of the prodrug enalapril to its active metabolite enalaprilat.

Pharmacokinetic Pathway of Enalapril





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- To cite this document: BenchChem. [The Synergistic Pharmacokinetics of Enalapril and Hydrochlorothiazide: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12757596#pharmacokinetics-of-enalapril-and-hydrochlorothiazide-combination]

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